molecular formula C19H19FN2O3 B2494537 2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034258-77-8

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2494537
CAS No.: 2034258-77-8
M. Wt: 342.37
InChI Key: LUMVIZHYOTYYTQ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-(2-fluorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, due to its structural complexity, finds relevance in the synthesis and characterization of novel compounds with potential bioactive properties. For instance, studies on related compounds demonstrate the chemoselective acetylation processes for synthesizing intermediates for antimalarial drugs, showcasing the importance of similar compounds in drug synthesis (Magadum & Yadav, 2018). Furthermore, the synthesis of amino acid ester derivatives containing fluorouracil, similar in manipulation of functional groups, highlights the compound's potential in creating antitumor agents (Xiong et al., 2009).

Photoreactions and Photodegradation

The photoreactions of related structures, such as flutamide, in various solvents without cage-forming compounds, shed light on the photochemical behavior of fluorophenoxy compounds. These studies reveal different pathways of photodegradation and the formation of radicals, providing insights into the stability and reactivity of similar compounds under light exposure (Watanabe et al., 2015).

Antitumor and Antimicrobial Applications

The synthesis and evaluation of novel compounds for antitumor and antimicrobial activities are crucial areas of research. For example, glycine derivatives containing fluorouracil demonstrate significant in vitro antitumor effects, indicating the potential therapeutic applications of compounds with similar structures (Yun-jun, 2011). Additionally, compounds like 2-(4-chloro-3-methylphenoxy)acetohydrazide and its derivatives have been explored for their antibacterial and antifungal activities, underlining the broader scope of bioactive applications for similar fluorophenoxy acetamide compounds (Fuloria et al., 2009).

Environmental and Safety Assessments

The environmental behavior and safety profile of chemically related compounds, such as chloroacetamide herbicides, offer insights into the ecological and toxicological implications of using such compounds. Studies on their metabolism in human and rat liver microsomes provide critical data on the biotransformation and potential risks associated with their use, which could be extrapolated to assess the safety of similar fluorophenoxy compounds (Coleman et al., 2000).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)11-21-19(24)12-25-18-5-3-2-4-15(18)20/h2-10,17,23H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVIZHYOTYYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.